molecular formula C4H7B B3259437 1-Butene, 1-bromo-, (Z)- CAS No. 31849-78-2

1-Butene, 1-bromo-, (Z)-

Cat. No.: B3259437
CAS No.: 31849-78-2
M. Wt: 135 g/mol
InChI Key: IUXHPSPHPKXTPA-ARJAWSKDSA-N
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Description

1-Butene, 1-bromo-, (Z)- is an organic compound with the molecular formula C4H7Br. It is an alkene with a bromine atom attached to the first carbon of the butene chain. The (Z)-designation indicates that the higher priority substituents on each carbon of the double bond are on the same side, following the Cahn-Ingold-Prelog priority rules.

Preparation Methods

1-Butene, 1-bromo-, (Z)- can be synthesized through various methods. One common synthetic route involves the addition of hydrogen bromide (HBr) to 1-butyne under controlled conditions to ensure the formation of the (Z)-isomer. Another method involves the bromination of 1-butene using bromine (Br2) in the presence of a catalyst to achieve the desired stereochemistry. Industrial production methods often involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

1-Butene, 1-bromo-, (Z)- undergoes several types of chemical reactions, including:

    Addition Reactions: It can react with halogens like chlorine (Cl2) and bromine (Br2) to form vicinal dihalides.

    Substitution Reactions: It can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide (OH-) or alkoxide (RO-).

    Elimination Reactions: It can undergo elimination reactions to form butadiene or other alkenes.

Common reagents and conditions used in these reactions include halogens, strong bases, and solvents like dichloromethane. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Butene, 1-bromo-, (Z)- has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: It is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

    Medicine: It is investigated for its potential use in the synthesis of pharmaceutical intermediates.

    Industry: It is used in the production of polymers, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-Butene, 1-bromo-, (Z)- exerts its effects involves the formation of reactive intermediates such as carbocations or bromonium ions during chemical reactions. These intermediates can undergo further transformations to yield various products. The molecular targets and pathways involved depend on the specific reaction and conditions used.

Comparison with Similar Compounds

1-Butene, 1-bromo-, (Z)- can be compared with other similar compounds such as:

    1-Butene, 1-bromo-, (E)-: The (E)-isomer has the higher priority substituents on opposite sides of the double bond.

    2-Butene, 1-bromo-, (Z)-: This compound has the bromine atom attached to the second carbon of the butene chain.

    1-Butene, 2-bromo-, (Z)-: This compound has the bromine atom attached to the second carbon of the butene chain but with different stereochemistry.

The uniqueness of 1-Butene, 1-bromo-, (Z)- lies in its specific stereochemistry and reactivity, which can lead to different products and applications compared to its isomers and other similar compounds.

Properties

IUPAC Name

(Z)-1-bromobut-1-ene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7Br/c1-2-3-4-5/h3-4H,2H2,1H3/b4-3-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUXHPSPHPKXTPA-ARJAWSKDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C\Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7Br
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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